Methyl isoxazole-5-carboxylate

Solid-phase synthesis Heterocyclic building blocks Pharmaceutical intermediates

Procurement pain point: Liquid ester analogs complicate solid-phase loading and alter regioselectivity. Solution: Methyl isoxazole-5-carboxylate-a solid crystalline (mp 48-51°C) methyl ester. • Enables direct Wang resin loading for 1,3-dipolar cycloadditions (not feasible with liquid ethyl analog). • Cited in HIV integrase inhibitor patent US2007/219186 A1, reducing regulatory filing burden. • Achieves >8:1 regioselectivity in Cu(I)-catalyzed 3,5-disubstituted isoxazole synthesis.

Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
CAS No. 15055-81-9
Cat. No. B057465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isoxazole-5-carboxylate
CAS15055-81-9
SynonymsIsoxazole-5-carboxylic Acid Methyl Ester
Molecular FormulaC5H5NO3
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=NO1
InChIInChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3
InChIKeyILPCPKZAAQXHKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isoxazole-5-carboxylate Overview


Methyl isoxazole-5-carboxylate (CAS 15055-81-9) is a 1,2-oxazole-5-carboxylate methyl ester with the molecular formula C5H5NO3 and a molecular weight of 127.10 g/mol . The compound presents as a white to off-white crystalline solid with a melting point of 48–51°C and a predicted boiling point of 203.9±13.0°C . It is soluble in water, methanol, and ethanol, and is primarily utilized as a versatile heterocyclic building block in the synthesis of pyridine-based integrase inhibitors, antiviral agents, and pyrazolopyrimidine derivatives with anticancer applications .

Substitution Risks for Methyl Isoxazole-5-carboxylate


Simple substitution of methyl isoxazole-5-carboxylate with other isoxazole carboxylate esters (e.g., ethyl or 3-methyl analogs) is inadvisable due to quantifiable differences in physical state, purity specifications, and downstream reaction performance. The methyl ester's solid crystalline form (mp 48–51°C) contrasts with the liquid state of ethyl isoxazole-5-carboxylate at ambient temperature , which impacts handling, storage stability, and formulation in solid-phase syntheses. Furthermore, the 5-position carboxylate substitution pattern is essential for regioselective cycloaddition outcomes [1]. While some analogs offer similar purity levels (e.g., 98% for ethyl ester ), the specific combination of the methyl ester leaving group and the unsubstituted isoxazole ring in methyl isoxazole-5-carboxylate yields a distinct reactivity profile that cannot be assumed for substituted or higher alkyl ester variants . The evidence below quantifies these critical differentiators.

Methyl Isoxazole-5-carboxylate vs Key Analogs


Solid-State Advantage in Solid-Phase Synthesis

Methyl isoxazole-5-carboxylate (CAS 15055-81-9) is a crystalline solid with a melting point range of 48–51°C , whereas its ethyl ester analog, ethyl isoxazole-5-carboxylate (CAS 173850-41-4), exists as a liquid at ambient temperature (20°C) . This solid-state property of the methyl ester is critical for applications such as solid-phase organic synthesis, where the compound is loaded onto Wang resin as a dipolarophile for regioselective cycloaddition reactions [1]. The liquid nature of the ethyl ester analog precludes its direct use in such solid-phase methodologies without additional formulation steps.

Solid-phase synthesis Heterocyclic building blocks Pharmaceutical intermediates

Patent-Validated Integrase Inhibitor Precursor

Methyl isoxazole-5-carboxylate (CAS 15055-81-9) is explicitly cited as a reagent in the synthesis of pyridine derivatives that function as integrase inhibitors and antiviral agents, with documentation in patent US2007/219186 A1 . While other isoxazole carboxylates (e.g., ethyl ester or 3-methyl substituted analogs) may serve as general heterocyclic building blocks, this specific compound is validated in the patent literature for this precise application pathway . This provides a regulatory and intellectual property advantage for pharmaceutical development programs that require documented synthetic routes.

Antiviral agents Integrase inhibitors Patent-validated intermediates

AChE Inhibition and Neuroprotective Potential

A derivative of methyl isoxazole-5-carboxylate has demonstrated potent acetylcholinesterase (AChE) inhibitory activity with an IC50 value of 29.46 ± 0.31 µM . This activity was shown to be selective for AChE over butyrylcholinesterase (BuChE), and the derivative reduced cell death by approximately 50% compared to untreated controls in a neuroprotection assay . While this data is derived from a derivative rather than the parent compound, it establishes a class-level inference that the methyl isoxazole-5-carboxylate scaffold is a viable starting point for developing neuroprotective agents targeting Alzheimer's disease .

Acetylcholinesterase inhibition Neuroprotection Alzheimer's disease research

Regioselective Cu(I)-Catalyzed Cycloaddition

In the synthesis of isoxazole-5-carboxylate derivatives via 1,3-dipolar cycloaddition, the use of Cu(I) catalysis with methyl isoxazole-5-carboxylate precursors yields 3,5-disubstitution patterns with regioselectivity exceeding 8:1 . This high regioselectivity is a quantifiable advantage over thermal cycloaddition methods or non-catalyzed approaches, which may produce mixtures of regioisomers . The methyl ester group at the 5-position directs the cycloaddition outcome due to favorable frontier molecular orbital interactions and reduced steric hindrance in the transition state .

Regioselective synthesis 1,3-Dipolar cycloaddition Copper catalysis

Methyl Isoxazole-5-carboxylate Application Scenarios


Solid-Phase Synthesis of Isoxazole-5-carboxylate Libraries

Procurement of methyl isoxazole-5-carboxylate is strongly indicated for research programs employing solid-phase synthetic methodologies. As established in Section 3 (Evidence Item 1), the compound's solid crystalline state (mp 48–51°C) enables direct loading onto Wang resin as a dipolarophile for 1,3-dipolar cycloaddition reactions with nitrile oxides, a workflow that is not feasible with liquid ethyl ester analogs. This application scenario is validated by the published solid-phase synthesis protocol that achieves regioselective formation of methyl 3-substituted isoxazole-5-carboxylates in good yields and purities [1].

Integrase Inhibitor and Antiviral Development

For pharmaceutical development programs targeting HIV integrase or related antiviral mechanisms, methyl isoxazole-5-carboxylate is the preferred procurement choice over generic isoxazole carboxylates. As documented in Section 3 (Evidence Item 2), the compound is explicitly cited in patent US2007/219186 A1 as a reagent for synthesizing pyridine-based integrase inhibitors. This patent validation reduces regulatory filing burdens and provides a documented synthetic pathway that can accelerate IND-enabling studies .

AChE Inhibitor Development for Alzheimer's

Research groups focused on developing novel AChE inhibitors for neurodegenerative disease should prioritize methyl isoxazole-5-carboxylate as a core scaffold. As shown in Section 3 (Evidence Item 3), derivatives of this compound exhibit quantifiable AChE inhibition (IC50 = 29.46 ± 0.31 µM) with selectivity over BuChE, and demonstrate neuroprotective effects with approximately 50% reduction in cell death compared to controls. This class-level bioactivity evidence provides a data-driven rationale for initiating structure-activity relationship (SAR) studies using this scaffold .

Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Synthetic chemistry groups requiring high regioselectivity (>8:1) in the construction of 3,5-disubstituted isoxazoles should procure methyl isoxazole-5-carboxylate as the optimal dipolarophile precursor. As quantified in Section 3 (Evidence Item 4), Cu(I)-catalyzed 1,3-dipolar cycloaddition using methyl isoxazole-5-carboxylate-based alkynyl dipolarophiles yields the desired 3,5-disubstitution pattern with >8:1 selectivity, significantly reducing purification requirements and improving overall synthetic efficiency compared to thermal or uncatalyzed methods .

Technical Documentation Hub

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